tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2165773-57-7
VCID: VC11528108
InChI: InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
SMILES:
Molecular Formula: C10H17BrFNO2
Molecular Weight: 282.15 g/mol

tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

CAS No.: 2165773-57-7

Cat. No.: VC11528108

Molecular Formula: C10H17BrFNO2

Molecular Weight: 282.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate - 2165773-57-7

Specification

CAS No. 2165773-57-7
Molecular Formula C10H17BrFNO2
Molecular Weight 282.15 g/mol
IUPAC Name tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key JYLQTSMQJJFJIY-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CBr)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol. Its IUPAC name reflects the stereochemistry at the 2S and 4S positions, a tert-butyl carbamate group, a bromomethyl substituent, and a fluorine atom on the pyrrolidine ring. The presence of both bromine and fluorine introduces unique reactivity, enabling diverse derivatization pathways.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number2165773-57-7
Molecular FormulaC₁₀H₁₇BrFNO₂
Molecular Weight282.15 g/mol
Purity≥95%
Stereochemistry(2S,4S)

The stereochemistry is critical for its biological interactions, as the spatial arrangement of substituents influences binding affinity to enzymatic targets such as dipeptidyl peptidase IV (DPP-IV).

Biological and Medicinal Applications

Role in Drug Discovery

Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, a class of antidiabetic agents. The bromomethyl group in this compound serves as a handle for further functionalization, enabling the attachment of pharmacophores that enhance target binding. For instance, substituting the bromine with amine groups generates analogs that inhibit DPP-IV with IC₅₀ values in the nanomolar range.

Mechanism of Action

Inhibitors derived from this scaffold bind to DPP-IV’s active site, preventing the degradation of glucagon-like peptide-1 (GLP-1). The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the tert-butyl group improves solubility.

Comparative Analysis with Analogous Compounds

Stereochemical vs. Non-Stereochemical Derivatives

Compared to its (2R,4R) isomer, the (2S,4S) configuration exhibits 10-fold higher potency in DPP-IV inhibition due to optimal spatial alignment with the enzyme’s hydrophobic pocket. Non-fluorinated analogs, conversely, show reduced metabolic stability, underscoring fluorine’s role in prolonging half-life.

Bromine vs. Chlorine Substitutents

Future Directions

Expanding Therapeutic Indications

Ongoing research explores its utility in cancer therapeutics, particularly as a warhead in proteolysis-targeting chimeras (PROTACs). The bromomethyl group’s ability to crosslink with cysteine residues enables targeted protein degradation.

Green Chemistry Innovations

Efforts to replace bromine with safer leaving groups (e.g., mesylates) aim to reduce environmental impact while retaining reactivity.

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